Acetanthranil-d3

Overview

Description

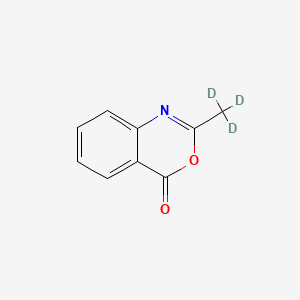

Acetanthranil-d3 is a deuterium-labeled version of Acetanthranil, an organic compound with the molecular formula C9H4D3NO2 and a molecular weight of 164.18. It is a stable isotope-labeled compound used in various scientific research applications. The compound is also known by several synonyms, including 2-Methyl-3,1-benzoxazin-4-one-d3 and 2-Methyl-4-oxo-3,1-benzoxazine-d3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanthranil-d3 involves the incorporation of deuterium atoms into the Acetanthranil molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in Acetanthranil are replaced with deuterium using deuterated reagents under specific conditions. The reaction typically requires a deuterium source, such as deuterated water (D2O) or deuterated solvents, and a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and complete deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetanthranil-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution can result in various substituted derivatives.

Scientific Research Applications

Acetanthranil-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo.

Medicine: Utilized in clinical diagnostics and imaging for disease treatment and diagnosis.

Industry: Applied in environmental studies and as a standard in various analytical techniques .

Mechanism of Action

The mechanism of action of Acetanthranil-d3 involves its role as a labeled compound in research. The deuterium atoms in this compound provide a distinct isotopic signature, allowing researchers to trace and study the compound’s behavior in various biological and chemical systems. This isotopic labeling helps in understanding metabolic pathways, reaction mechanisms, and kinetic studies.

Comparison with Similar Compounds

Similar Compounds

Acetanthranil: The non-deuterated version of Acetanthranil-d3.

2-Methyl-3,1-benzoxazin-4-one: Another similar compound with a different isotopic composition.

2-Methyl-4-oxo-3,1-benzoxazine: A structurally related compound.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields such as chemistry, biology, and medicine.

Biological Activity

Acetanthranil-d3, a deuterated derivative of acetanthranil, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound is a modified version of acetanthranil, where hydrogen atoms are replaced with deuterium. This modification can influence the compound's metabolic stability and biological activity. The general structure can be represented as follows:

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Cell Proliferation : Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. This effect is often mediated through the modulation of cell cycle regulators and apoptosis pathways .

- Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

- Interaction with Nuclear Receptors : It has been suggested that this compound may interact with nuclear receptors, influencing gene expression related to metabolism and cellular growth .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

Case Study 1: Cancer Cell Line Research

A study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Inflammation Model

In an animal model of acute inflammation, administration of this compound resulted in a marked reduction of inflammatory markers (TNF-alpha and IL-6) compared to control groups. These findings support its potential use as an anti-inflammatory agent in therapeutic applications .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Synergistic Effects : When combined with other therapeutic agents, such as vitamin D analogs, this compound exhibited enhanced anti-cancer effects, suggesting potential for combination therapies .

- Safety Profile : Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Acetanthranil-d³ to ensure isotopic purity for tracer studies?

Methodological Answer: Synthesis protocols should employ deuterium-enriched precursors (e.g., deuterated acetic anhydride) under anhydrous conditions to minimize isotopic exchange. Post-synthesis, purity must be verified via ¹H/²H NMR to confirm deuterium incorporation at specific positions . For reproducibility, document reaction parameters (temperature, solvent ratios) and use internal standards during analytical validation .

Q. What analytical techniques are most reliable for quantifying Acetanthranil-d³ in complex biological matrices?

Methodological Answer: Use LC-MS/MS with deuterated internal standards to correct for matrix effects. Calibration curves should span 3–4 orders of magnitude, with quality controls (QCs) at low, mid, and high concentrations. Include ion suppression/enhancement tests and validate precision (RSD <15%) and accuracy (80–120%) per ICH guidelines .

Q. Why is Acetanthranil-d³ preferred over non-deuterated analogs in pharmacokinetic studies?

Methodological Answer: The deuterium isotope effect slows metabolic degradation, extending half-life measurements. Design studies with crossover comparisons (deuterated vs. non-deuterated) under controlled physiological conditions (pH, temperature) to isolate isotope-specific effects. Statistical analysis should employ paired t-tests to validate significance .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR vs. IR) in Acetanthranil-d³ characterization be resolved?

Methodological Answer: Cross-validate results using complementary techniques:

- NMR : Confirm deuterium placement via ²H-decoupled spectra.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy (Δ <2 ppm).

- X-ray crystallography : Resolve structural ambiguities caused by isotopic substitution . Document discrepancies in raw datasets and apply error-propagation models to quantify uncertainties .

Q. What experimental designs mitigate batch-to-batch variability in Acetanthranil-d³ synthesis for longitudinal studies?

Methodological Answer: Implement a split-plot design :

- Independent variables : Precursor purity, catalyst concentration.

- Dependent variables : Yield, isotopic enrichment. Use ANOVA to identify significant factors and optimize conditions via response surface methodology (RSM). Include blinded replicates to reduce operator bias .

Q. How do researchers address conflicting results in Acetanthranil-d³ stability studies across pH ranges?

Methodological Answer: Conduct accelerated stability testing under ICH Q1A guidelines:

- Conditions : 40°C/75% RH for 6 months.

- Analytical endpoints : Degradation products (HPLC), isotopic integrity (NMR). Use Arrhenius modeling to extrapolate shelf-life and identify critical pH thresholds. Publish raw degradation kinetics to facilitate cross-study comparisons .

Q. What methodologies validate the absence of kinetic isotope effects (KIEs) in Acetanthranil-d³ metabolic assays?

Methodological Answer: Perform isotope ratio monitoring in vitro using liver microsomes:

- Compare ratios between deuterated and non-deuterated analogs.

- Apply Michaelis-Menten kinetics with bootstrap resampling to assess KIE confidence intervals. Report enzyme-specific turnover rates to contextualize findings .

Q. Data Analysis & Reproducibility

Q. How should researchers handle incomplete datasets in Acetanthranil-d³ cross-laboratory studies?

Methodological Answer: Use multiple imputation for missing data, validated via sensitivity analysis. Publish raw datasets with metadata (instrument calibration logs, operator IDs) to enable replication. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical approaches reconcile contradictory findings in Acetanthranil-d³ bioavailability studies?

Methodological Answer: Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Calculate statistics to quantify inconsistency. Pre-register analysis protocols to reduce hindsight bias .

Q. Tables for Reference

Properties

IUPAC Name |

2-(trideuteriomethyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSKECCMQRJRX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.